![molecular formula C22H24N2O2S B2417321 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline CAS No. 872209-45-5](/img/structure/B2417321.png)
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
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Description
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, also known as DMSQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a quinoline derivative that contains a pyrrolidine ring and a sulfonyl group, making it a unique and versatile molecule.
Scientific Research Applications
Catalytic Applications and Reactivity Studies
Methyloxorhenium(V) complexes, including those with quinoline derivatives, have been synthesized and studied for their catalytic properties, particularly in sulfoxidation reactions. These complexes have been found to catalyze the sulfoxidation of thioethers effectively, indicating potential applications in selective oxidation processes (Shan, Ellern, & Espenson, 2002).
Synthesis and Chemical Properties
Research on the synthesis of hexahydroquinolines using novel ionic liquids as catalysts highlights the importance of quinoline derivatives in facilitating efficient, clean, and reusable catalytic methods for organic synthesis. These studies demonstrate the utility of quinoline and related compounds in developing new synthetic pathways (Khazaei et al., 2013).
Photocatalytic Applications
A series of cationic iridium(III) complexes with quinoline as a ligand have been synthesized and characterized for their potential in photocatalytic applications, including the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This research indicates the role of quinoline derivatives in developing photocatalytic systems for chemical transformations (Li & Ye, 2019).
Antimicrobial Activity
Quinolinium, pyridinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. These studies suggest that certain quinoline and pyridine derivatives may possess significant biological activities, offering potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-6-9-20-19(12-15)22(24-10-4-5-11-24)21(14-23-20)27(25,26)18-8-7-16(2)17(3)13-18/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDXEWHTIQMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
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